molecular formula C30H22N2O5S B392812 4-(5-{[(5E)-1-(3,4-DIMETHYLPHENYL)-4,6-DIOXO-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

4-(5-{[(5E)-1-(3,4-DIMETHYLPHENYL)-4,6-DIOXO-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

Cat. No.: B392812
M. Wt: 522.6g/mol
InChI Key: UKLZKKVQJSWQJQ-KOEQRZSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-{[(5E)-1-(3,4-DIMETHYLPHENYL)-4,6-DIOXO-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[(5E)-1-(3,4-DIMETHYLPHENYL)-4,6-DIOXO-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require specific reagents, solvents, and catalysts to achieve the desired product. For example, the use of potassium hydroxide in DMF (dimethylformamide) can facilitate the formation of certain intermediates .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as flash chromatography and recrystallization may be employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-(5-{[(5E)-1-(3,4-DIMETHYLPHENYL)-4,6-DIOXO-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(5-{[(5E)-1-(3,4-DIMETHYLPHENYL)-4,6-DIOXO-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes or receptors, potentially inhibiting or activating their activity. This interaction can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoic acid derivatives and pyrimidinyliden compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity .

Uniqueness

The uniqueness of 4-(5-{[(5E)-1-(3,4-DIMETHYLPHENYL)-4,6-DIOXO-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C30H22N2O5S

Molecular Weight

522.6g/mol

IUPAC Name

4-[5-[(E)-[1-(3,4-dimethylphenyl)-4,6-dioxo-3-phenyl-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C30H22N2O5S/c1-18-8-13-23(16-19(18)2)32-28(34)25(27(33)31(30(32)38)22-6-4-3-5-7-22)17-24-14-15-26(37-24)20-9-11-21(12-10-20)29(35)36/h3-17H,1-2H3,(H,35,36)/b25-17+

InChI Key

UKLZKKVQJSWQJQ-KOEQRZSOSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)C(=O)N(C2=S)C5=CC=CC=C5)C

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/C(=O)N(C2=S)C5=CC=CC=C5)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)C(=O)N(C2=S)C5=CC=CC=C5)C

Origin of Product

United States

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